

# Naringenin: A Versatile Tool for In Vitro Drug-Drug Interaction Studies

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## Compound of Interest

Compound Name: Naringenin

Cat. No.: B1676961

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## Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Naringenin**, a naturally occurring flavanone found abundantly in citrus fruits, has garnered significant attention in the field of drug metabolism and pharmacokinetics. Its ability to modulate the activity of various drug-metabolizing enzymes and transporters makes it a valuable in vitro tool for investigating potential drug-drug interactions (DDIs). Understanding these interactions is a critical component of drug development, as unforeseen DDIs can lead to adverse drug reactions or therapeutic failure. This document provides a comprehensive overview of the application of **naringenin** in in vitro DDI studies, including detailed experimental protocols and a summary of its effects on key enzymes and transporters.

**Naringenin**'s primary mechanisms of interaction involve the inhibition of Cytochrome P450 (CYP) enzymes, modulation of UDP-glucuronosyltransferases (UGTs), and interaction with drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs). Furthermore, **naringenin** can influence the expression of these proteins through its effects on nuclear receptors like the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). These properties allow researchers to use **naringenin** as a probe inhibitor or modulator to characterize the metabolic and transport pathways of investigational drugs.

## Data Presentation: Quantitative Effects of Naringenin

The following tables summarize the in vitro inhibitory effects of **naringenin** on major drug-metabolizing enzymes and transporters. These values are essential for predicting the DDI potential of new chemical entities.

Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by **Naringenin**

CYP Isoform	Substrate	Test System	IC50 (μM)	Ki (μM)	Inhibition Type	Reference(s)
CYP1A2	Benzo(a)pyrene	Mouse Liver Microsomes	-	39	Competitive	[1]
CYP3A4	Testosterone	Human Liver Microsomes	12.1	24.6	Competitive	[2][3]
CYP2C9	Diclofenac	Human Liver Microsomes	22.3	-	-	[2]
CYP2C19	(S)-mephenytoin	Human Liver Microsomes	7.4	-	-	[2]
CYP19 (Aromatase)	-	Recombinant Enzyme	<5	-	-	[4]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. "-" indicates data not specified in the cited sources.

Table 2: Inhibition of UDP-Glucuronosyltransferase (UGT) Isoforms by **Naringenin**

UGT Isoform	Substrate	Test System	IC50 (μM)	Ki (μM)	Reference(s)
UGT1A1	4-Methylumbelliferone	Recombinant Human UGTs	<10	<10	<a href="#">[5]</a>
UGT1A3	4-Methylumbelliferone	Recombinant Human UGTs	<10	<10	<a href="#">[5]</a>
UGT2B7	4-Methylumbelliferone	Recombinant Human UGTs	<10	-	<a href="#">[5]</a>
UGT1A4	Trifluoperazine	Recombinant Human UGTs	>10	-	<a href="#">[6]</a>
UGT1A6	4-Methylumbelliferone	Recombinant Human UGTs	>100	-	<a href="#">[6]</a>
UGT1A7	4-Methylumbelliferone	Recombinant Human UGTs	Moderate Inhibition	-	<a href="#">[6]</a>
UGT1A8	4-Methylumbelliferone	Recombinant Human UGTs	Moderate Inhibition	-	<a href="#">[6]</a>
UGT1A9	4-Methylumbelliferone	Recombinant Human UGTs	>10	-	<a href="#">[5]</a>
UGT1A10	4-Methylumbelliferone	Recombinant Human UGTs	Moderate Inhibition	-	<a href="#">[6]</a>
UGT2B15	4-Methylumbelliferone	Recombinant Human UGTs	Moderate Inhibition	-	<a href="#">[6]</a>

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. "Moderate Inhibition" indicates a significant reduction in activity was observed, but a specific IC50 value was not provided.

Table 3: Interaction of **Naringenin** with Drug Transporters

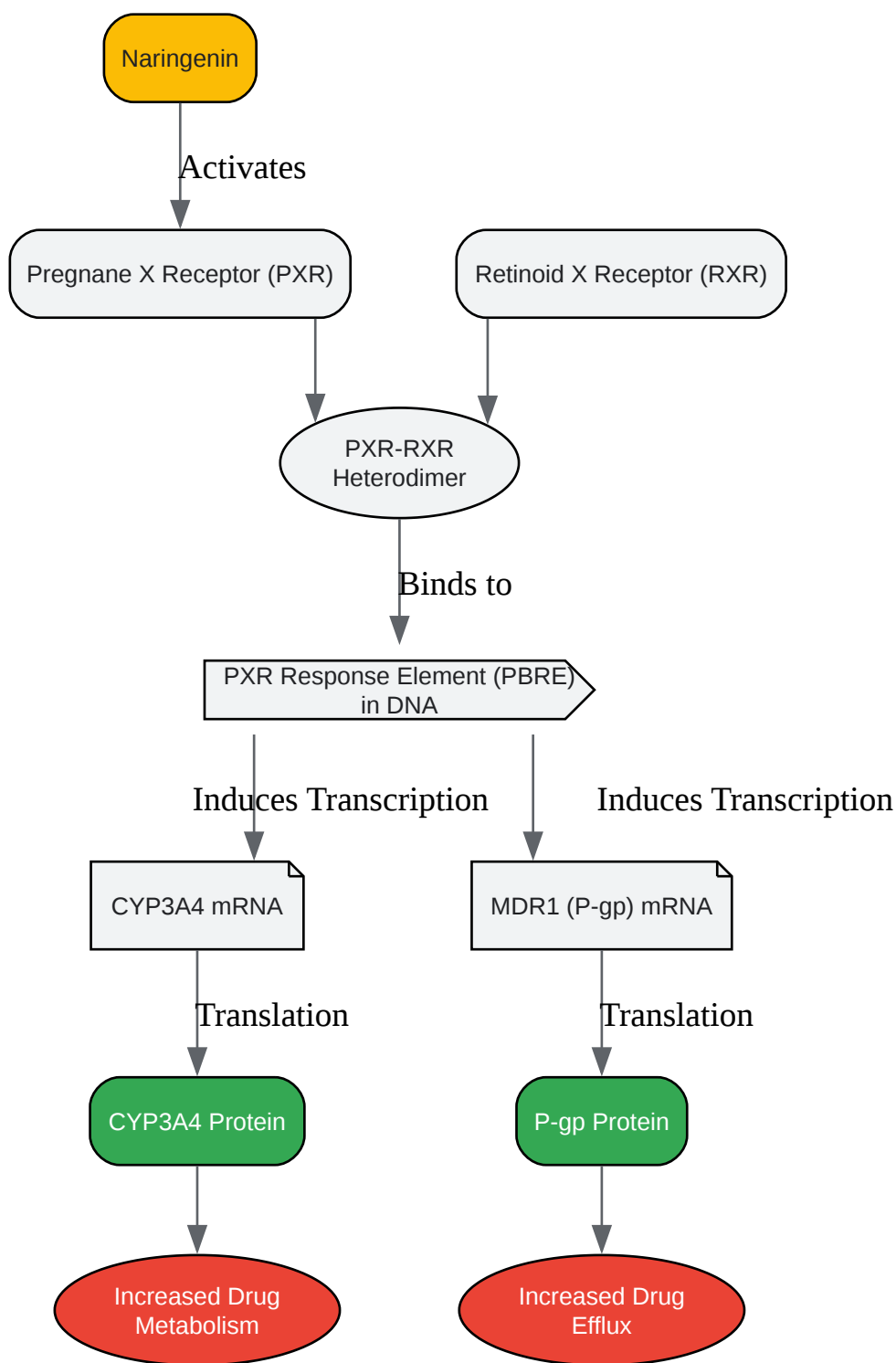
Transporter	Substrate	Test System	IC50 (μM)	Interaction Type	Reference(s)
P-glycoprotein (P-gp/MDR1/ABCB1)	Talinolol	Caco-2 cells	411	Inhibition	<a href="#">[7]</a>
Breast Cancer Resistance Protein (BCRP/ABCG2)	-	-	Data Not Available	-	
OATP1B1	[3H]Sulfobromophthalein	HEK293 cells	81.6	Inhibition	<a href="#">[2]</a>
OATP1B3	[3H]Sulfobromophthalein	HEK293 cells	101.1	Inhibition	<a href="#">[2]</a>
OAT1	-	-	Data Not Available	-	
OAT3	-	-	Data Not Available	-	
OCT1	[3H]MPP+	HEK293 cells	No significant inhibition	-	<a href="#">[2]</a>
OCT2	-	-	Data Not Available	-	
MATE1	-	-	Data Not Available	-	
MATE2-K	-	-	Data Not Available	-	

IC50: Half maximal inhibitory concentration. "-" indicates data not available in the searched literature.

## Mandatory Visualizations

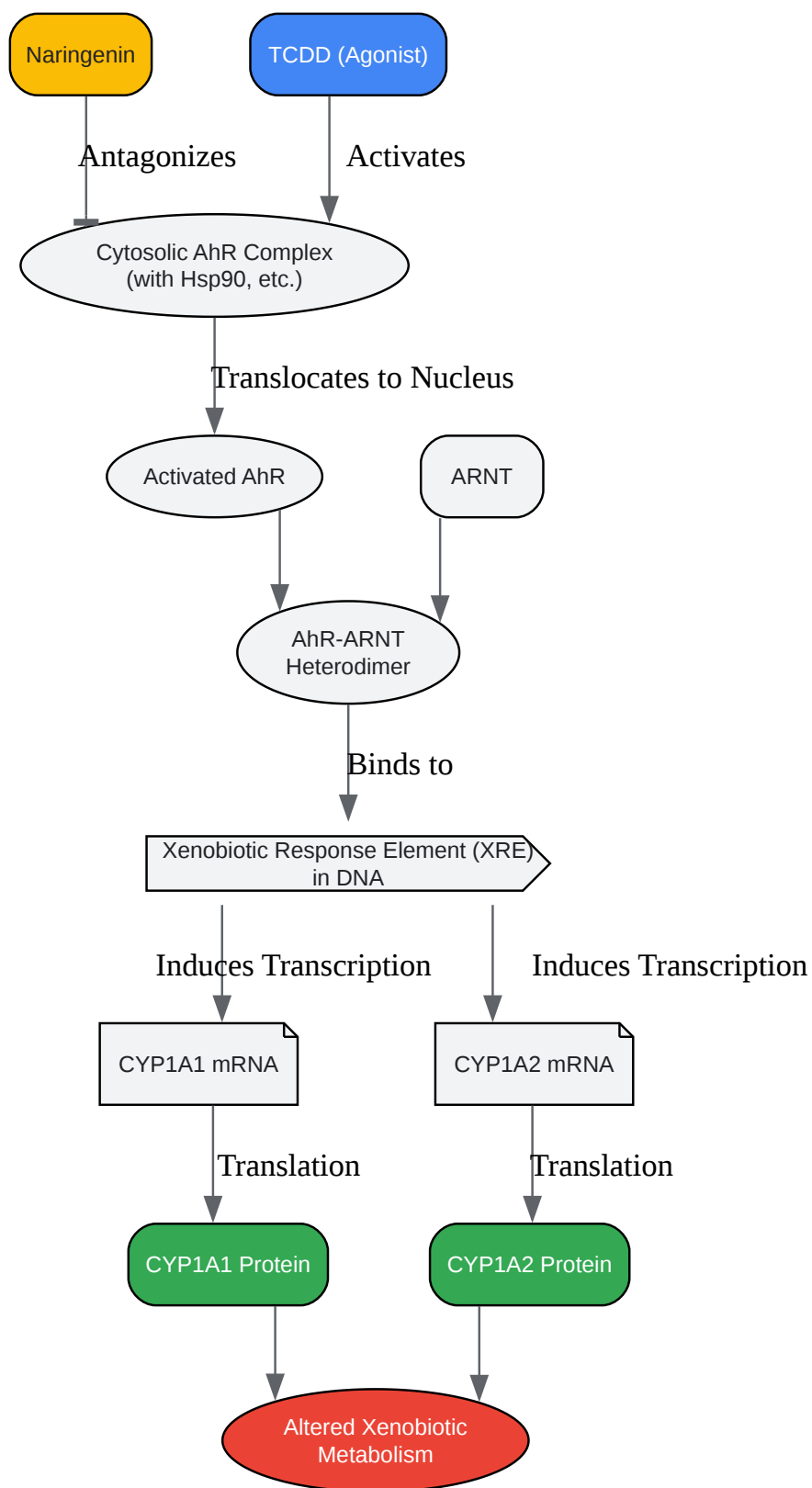
### Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by **naringenin** that are relevant to drug-drug interactions.



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**Naringenin** Activation of the PXR Signaling Pathway.

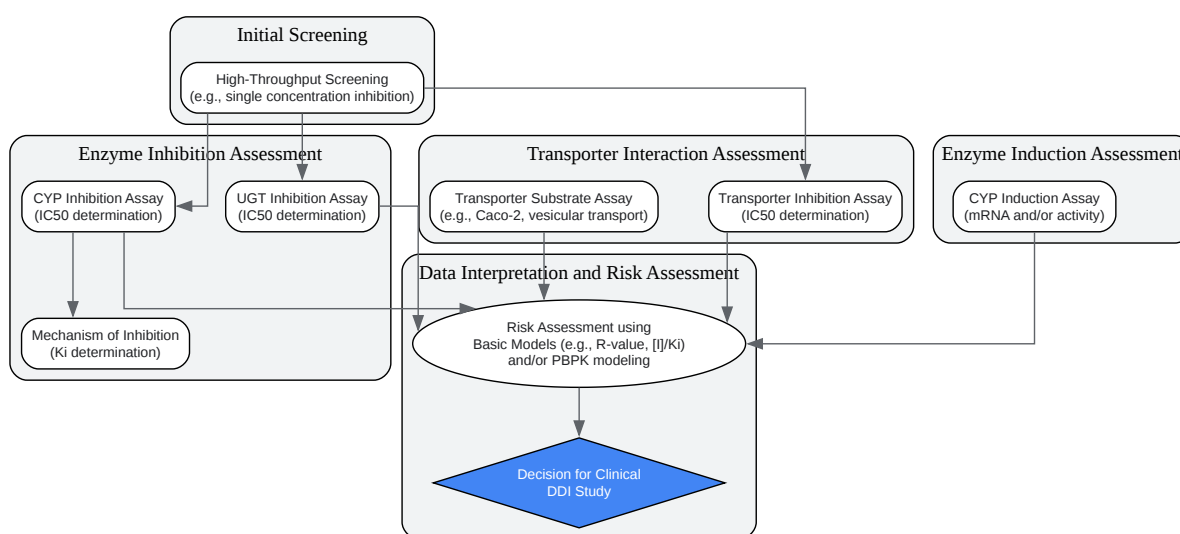


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**Naringenin** as an Antagonist of the AhR Signaling Pathway.

## Experimental Workflow

The following diagram outlines a typical workflow for assessing the DDI potential of a compound using in vitro methods, in accordance with FDA guidance.[8]



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